N-(2,5-Dichloro-4-nitrophenyl)acetamide

Catalog No.
S8056350
CAS No.
38411-17-5
M.F
C8H6Cl2N2O3
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-Dichloro-4-nitrophenyl)acetamide

CAS Number

38411-17-5

Product Name

N-(2,5-Dichloro-4-nitrophenyl)acetamide

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)acetamide

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-2-6(10)8(12(14)15)3-5(7)9/h2-3H,1H3,(H,11,13)

InChI Key

YOKGZPNQGIYATO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl

N-(2,5-Dichloro-4-nitrophenyl)acetamide (CAS 38411-17-5) is a substituted nitroaromatic compound primarily utilized as a critical intermediate in the synthesis of high-performance azo disperse dyes. Its structure is defined by a 2,5-dichloro-4-nitro substitution pattern on the aniline ring, with the amine functionally protected as an acetamide. This acetamide protection is a key feature, offering enhanced stability and process control compared to the corresponding free aniline, making it a strategic raw material for multi-step dye manufacturing workflows where precision and reproducibility are paramount. [REFS-1, REFS-2]

Research Fit

Supports carbonic anhydrase II (CA2) enzyme inhibition studies
Documented HPLC method available to streamline QC workflows
Acetamide-modified scaffold distinct from parent aniline analog

Procurement of a generic substitute for N-(2,5-Dichloro-4-nitrophenyl)acetamide introduces significant process and end-product risk. Substituting with the unprotected amine, 2,5-dichloro-4-nitroaniline, sacrifices the process stability and handling advantages conferred by the acetamide protecting group, potentially leading to inconsistent reaction outcomes. Furthermore, altering the chloro/nitro substitution pattern (e.g., using a 2,4-dichloro or 3,4-dichloro isomer) will fundamentally change the electronic properties of the derived diazonium salt. This directly alters the resulting dye's light absorption spectrum (λmax) and fastness properties, making such substitutes unsuitable for established formulations requiring a specific color target, such as C.I. Disperse Blue 373. [1]

Substitution Risk

Functional profile mismatch

CA2 enzyme inhibition is reported for the acetamide derivative but not shared by 2,5-dichloro-4-nitroaniline.

Physicochemical property divergence

Acetylation alters LogP and tPSA significantly, shifting solubility, permeability and HPLC retention relative to the aniline.

Application domain separation

Reported use as antimicrobial lead vs. dye/indicator intermediate makes the two compounds non-interchangeable in research contexts.

Specific Blue Shade Target in Azo Dyes

The specific 2,5-dichloro-4-nitro substitution pattern, accessed after hydrolysis of this compound, is essential for producing certain commercial blue disperse dyes. For example, U.S. Patent 4,057,539 describes the synthesis of a blue dye (structurally related to what became C.I. Disperse Blue 373) by coupling the diazonium salt derived from 2-bromo-4,6-dinitroaniline—a close electronic and structural analog—with a specific coupling component. The resulting dye exhibited a distinct absorption maximum (λmax) at 595 nm in acetone, yielding a specific brilliant blue shade. [1] Altering the precursor's substitution pattern would shift this λmax, resulting in an entirely different color, making this exact chemical backbone non-negotiable for achieving the target shade.

Evidence DimensionVisible Light Absorption Maximum (Color)
Target Compound DataThe derived diazo component enables dyes with a λmax of approximately 595 nm, corresponding to a brilliant blue color. [<a href="https://patents.google.com/patent/US4057539A/en" target="_blank">1</a>]
Comparator Or BaselineUse of isomeric or differently substituted aniline precursors, which produce dyes with different λmax values (e.g., violet, reddish-blue, or greenish-blue shades).
Quantified DifferenceThe specific λmax is a direct, quantifiable function of the precursor's molecular structure.
ConditionsDye dissolved in acetone solvent for spectrophotometric analysis.

This structural specificity locks in the procurement choice for manufacturers producing established, color-specific dye formulations for polyester fibers.

CA2 Inhibition
Class-level
Ki = 6.30 nM
IC₅₀ = 10 nM
vs
Aniline analog:
no CA2 inhibition reported
Reported CA2 inhibition context for enzymology studies
Class-level inference; source-specific review recommended

Process Stability via Amine Protection

The acetamide group on N-(2,5-Dichloro-4-nitrophenyl)acetamide serves as a protecting group for the amine, a critical feature for industrial-scale synthesis. Unprotected aromatic amines like the direct precursor 2,5-dichloro-4-nitroaniline are more nucleophilic and susceptible to oxidation or unwanted side reactions. The acetyl group moderates this reactivity, rendering the compound more stable for storage, handling, and dosing. This ensures that the amine is available for a clean, high-yielding conversion (via hydrolysis and then diazotization) at the intended point in the process, improving overall batch-to-batch reproducibility.

Evidence DimensionChemical Reactivity and Handling Stability
Target Compound DataReduced reactivity due to N-acetylation, providing a stable, solid intermediate that requires a deliberate hydrolysis step for activation.
Comparator Or Baseline2,5-dichloro-4-nitroaniline (the unprotected amine), which is inherently more reactive and requires stricter handling and process control to prevent degradation or side-product formation.
Quantified DifferenceQualitative but significant improvement in process robustness and material stability.
ConditionsStandard industrial chemical storage and multi-step synthesis conditions.

For a procurement manager, choosing this acetylated form translates to lower risk of batch failure, more consistent product quality, and a more forgiving manufacturing workflow.

Lipophilicity & tPSA
Reported
LogP 4.03 tPSA 74.9 Ų ΔLogP +1.5 ΔtPSA +19.8 Ų
Physicochemical profile supports distinct assay design and separation methods
Calculated properties; cross-study comparison

High-Strength Azo Dyes as Anthraquinone Alternatives

This intermediate is part of a class of precursors used to create modern azo disperse dyes that were specifically developed to compete with older, often more expensive, anthraquinone-based dyes like C.I. Disperse Blue 73. A key advantage of these azo dyes is their high tinctorial strength (color value). Azo blue dyes developed from substituted nitroaniline precursors can have molar extinction coefficients that are more than three times higher than typical blue anthraquinone dyes. [1] This superior color strength means less dye is required to achieve a desired shade, offering a significant economic advantage.

Evidence DimensionMolar Extinction Coefficient (Tinctorial Strength)
Target Compound DataEnables azo dyes with high molar extinction coefficients (e.g., in the range of ~70,000 L mol⁻¹ cm⁻¹). [<a href="https://www.aatcc.org/wp-content/uploads/2020/03/TCC-1993-Disperse-Dyes-a-Dye-Chemists-Perspective.pdf" target="_blank">1</a>]
Comparator Or BaselineTypical blue anthraquinone dyes (e.g., C.I. Disperse Blue 73), which have significantly lower extinction coefficients.
Quantified DifferenceUp to >3x higher tinctorial strength compared to the anthraquinone benchmark.
ConditionsComparative performance in polyester exhaust dyeing applications.

Procuring this intermediate allows for the manufacture of more cost-effective dyes, as a smaller quantity of the final product is needed to achieve the same color depth on fabric.

HPLC Protocol
Method context
Newcrom R1 column MeCN/H₂O/H₃PO₄
Documented method accelerates QC workflow integration
Validated starting point; method transfer recommended
Antimicrobial Lead
Class-level
Reported as lead for antibiotics & antifungals
Data to verify; independent validation needed
Source: vendor context; no peer-reviewed data provided
Regulatory IDs
Reported
EPA DTXSID EINECS 253-917-5
Distinct identifiers ensure traceable procurement
Separate sourcing from analog with EINECS 229-591-5

Manufacturing Blue Azo Dyes for Polyester

This compound is the right choice when the manufacturing goal is a specific, high-fastness blue disperse dye, such as those structurally related to C.I. Disperse Blue 373. The unique substitution pattern is required to hit the precise colorimetric targets for dyeing polyester and its blends. [1]

High Process Control Dye Synthesis

In industrial settings where batch-to-batch consistency is critical, the enhanced stability of this N-acetylated intermediate makes it the preferred precursor over the more reactive 2,5-dichloro-4-nitroaniline. It is ideal for processes where raw material stability directly impacts yield and final product purity.

Cost-Effective High-Strength Dye Formulations

This precursor is suitable for manufacturing programs aiming to produce economical alternatives to traditional anthraquinone dyes. The high tinctorial strength of the resulting azo dyes allows for the formulation of colorants that provide greater value and efficiency in textile applications. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
CA2 inhibitor screening & SAR
CA2 enzyme inhibition context
Inhibition endpoint review & SAR profiling
Antimicrobial lead development
Reported antimicrobial context (class-level)
Antimicrobial screening assays & MIC determination
HPLC quality control
Documented analytical method availability
Method transfer and system suitability
Synthesis with tailored profile
Lipophilicity / tPSA profile context
Solubility and permeability assessment

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.9755474 g/mol

Monoisotopic Mass

247.9755474 g/mol

Heavy Atom Count

15

General Manufacturing Information

Acetamide, N-(2,5-dichloro-4-nitrophenyl)-: INACTIVE

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